1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is a complex organic compound characterized by its unique structural features, which include a piperidine ring and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the field of drug discovery.
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is classified as an organic amine. It belongs to a broader category of compounds that includes piperidines and pyrimidines, which are significant in pharmaceutical chemistry due to their biological activity.
The synthesis of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol can be achieved through several methods, typically involving multi-step organic reactions.
The synthesis may involve techniques such as:
The molecular structure of 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol can be represented as follows:
Key structural features include:
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is largely influenced by the electron-donating properties of the methylamino group and the electron-withdrawing characteristics of the pyrimidine nitrogen atoms.
The mechanism of action for 1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol is primarily related to its interactions with biological targets, such as enzymes or receptors.
Research indicates that compounds with similar structures have shown promise as inhibitors in pathways related to cancer and metabolic disorders .
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol exhibits several notable physical properties:
Key chemical properties include:
1-(6-Methylamino-pyrimidin-4-yl)-piperidin-4-ol has potential applications in various scientific fields:
The core structure of 1-(6-methylamino-pyrimidin-4-yl)-piperidin-4-ol dissects into two synthons: a 4,6-disubstituted pyrimidine electrophile and a piperidin-4-ol nucleophile. Retrosynthetically, the C-N bond at the pyrimidine C4 position is formed via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. The 6-methylamino group is introduced either pre- or post-coupling, with protecting group strategies (e.g., tert-butoxycarbonyl, Boc) often employed to prevent over-alkylation [4] [9]. The piperidine nitrogen typically requires no protection due to the diminished nucleophilicity of 4-hydroxypiperidine. A convergent approach is favored, where advanced intermediates like 4-chloro-6-(methylamino)pyrimidine are coupled with piperidin-4-ol under basic conditions (e.g., Cs₂CO₃, DIPEA), achieving yields >75% [4] [6]. Alternative disconnections involving C-C bond formation at the pyrimidine C4 position (e.g., Suzuki coupling) are less common due to the commercial availability of 4,6-dichloropyrimidine precursors.
Table 1: Retrosynthetic Pathways for Core Scaffold Assembly
Bond Disconnection | Synthons | Key Reaction | Yield Range |
---|---|---|---|
C4 (Pyrimidine)-N (Piperidine) | 4-Chloro-6-(methylamino)pyrimidine + Piperidin-4-ol | SNAr/Cross-Coupling | 70-85% |
N6 (Pyrimidine)-C (Methyl) | 1-(6-Aminopyrimidin-4-yl)piperidin-4-ol + Methylating agent | Reductive Amination | 60-75% |
C4-C (Alternative) | 4-Boronate pyrimidine + 4-Halo-piperidine | Suzuki-Miyaura Coupling | 40-65% |
Palladium catalysis enables the derivatization of the pyrimidine core at C2, C4, or C5 positions, with C4 being most reactive towards SNAr. Buchwald-Hartwig amination is pivotal for installing secondary amines at C4 using Pd₂(dba)₃/XPhos or Pd(OAc)₂/BINAP systems. For example, coupling 4-chloro-6-methylaminopyrimidine with N-Boc-piperidin-4-ol under Pd catalysis (Pd(OAc)₂, XantPhos, Cs₂CO₃, acetonitrile, 80°C) yields the Boc-protected precursor, followed by deprotection to afford the target compound in 82% yield over two steps [6] [9]. Suzuki-Miyaura reactions at C5 require halogenation (e.g., Br₂/AcOH) prior to coupling with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (70–90°C), introducing hydrophobic pharmacophores. Notably, chemoselectivity challenges arise with polyhalogenated pyrimidines; C4-Cl bonds are 15–20× more reactive than C5-Br bonds under SNAr conditions, allowing sequential functionalization [2] [9].
Table 2: Palladium-Catalyzed Modifications of the Pyrimidine Core
Reaction Type | Catalyst/Ligand System | Conditions | Application Scope | Yield (%) |
---|---|---|---|---|
Buchwald-Hartwig Amination | Pd(OAc)₂/XantPhos | Cs₂CO₃, MeCN, 80°C | Piperidine, Morpholine, Aryl amines | 75-90 |
Suzuki-Miyaura Coupling | Pd(PPh₃)₄/K₂CO₃ | Toluene/EtOH/H₂O, 90°C | Aryl, Heteroaryl boronic acids | 65-85 |
Direct Arylation | Pd(OAc)₂/PivOH/PCy₃ | DMA, 120°C | Electron-deficient arenes | 50-70 |
The bioactive conformation of the piperidine ring is stabilized through three strategic modifications: A) Ring Fusion: Incorporating the piperidine into decahydroquinoline or pyrrolopiperidine systems restricts chair-to-boat interconversion, enhancing rigidity. For instance, trans-fused decahydroquinoline analogs show 3-fold improved kinase affinity due to locked equatorial orientation of the C4-hydroxyl [5] [7]. B) spiro-Cyclization: Spirooxindole or spirocyclopropyl groups at C4 position the N1 and C4 substituents perpendicularly, reducing entropy penalty upon target binding. X-ray crystallography confirms a 1.5 Å displacement of the pyrimidine ring in spiro-derivatives versus parent compounds [4]. C) Steric Hindrance: gem-Dimethyl substitution at C3/C5 enforces equatorial preference of the C4-OH, verified by NOESY (Nuclear Overhauser Effect Spectroscopy) correlations showing Hₐₓ-Hₐₓ interactions at 2.5–3.0 Å [4] [7]. These modifications improve metabolic stability (microsomal t₁/₂ increased from 45 min to >120 min) and selectivity by minimizing off-target interactions.
The trifluoromethyl (-CF₃) group at the pyrimidine N6 position enhances target affinity through dual mechanisms: 1) Electronic Effects: The strong electron-withdrawing nature (-I effect) reduces pyrimidine N1 basicity (pKa shift from 4.2 to 2.8), favoring H-bond acceptance with kinase hinge residues (e.g., Glu90 and Cys92 in PLK4). 2) Hydrophobic Interactions: -CF₃ occupies lipophilic pockets in targets like mGluR1 or PLK4, with free energy gains of –1.8 kcal/mol per -CF₃ group via desolvation entropy. Derivatives like N-(trifluoromethyl)-1-(6-methylamino-pyrimidin-4-yl)piperidin-4-ol exhibit IC₅₀ values of 6.7 nM against PLK4, a 30-fold improvement over non-fluorinated analogs [2] [9]. Synthesis employs N-demethylation (e.g., PhOCOCl/NaOH) followed by trifluoroethylation using CF₃CH₂Br/K₂CO₃ in DMF at 60°C, achieving 65–78% yields. Fluorine-18 labeled versions allow PET imaging, confirming blood-brain barrier penetration (cerebellum uptake: 2.5 SUV at 15 min post-injection) [7].
Microwave irradiation accelerates key steps in derivative synthesis, reducing reaction times from hours to minutes while improving yields by 15–30%:
Uniform heating suppresses side reactions like N-dealkylation or hydrolysis, enabling library generation (>30 analogs/day). Demonstrated with quinoline-thiosemicarbazone-piperidine hybrids showing sub-μM cholinesterase inhibition [3].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: